N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide
Overview
Description
N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyano group, a trifluoromethoxy group, and an acetamide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 4-(trifluoromethoxy)aniline with cyanoacetic acid or its derivatives under specific conditions. One common method includes the direct treatment of 4-(trifluoromethoxy)aniline with methyl cyanoacetate without solvent at room temperature, yielding the target compound . Another approach involves stirring ethyl cyanoacetate with 4-(trifluoromethoxy)aniline at 70°C for several hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano and trifluoromethoxy groups can participate in nucleophilic and electrophilic substitution reactions.
Condensation Reactions: The active hydrogen on the cyano group can engage in condensation reactions with various reagents to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkyl cyanoacetates, carbon disulfide, and methyl iodide. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium hydroxide .
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrroles and thiazines, which are synthesized through condensation and substitution reactions .
Scientific Research Applications
N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano and trifluoromethoxy groups contribute to its binding affinity and specificity, enabling it to modulate biological pathways and exert its effects . The compound’s ability to form stable complexes with proteins makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Cyano-2-(trifluoromethoxy)acetanilide: Another closely related compound with similar functional groups.
Uniqueness
N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide stands out due to the presence of both cyano and trifluoromethoxy groups, which impart unique chemical properties and reactivity. These features make it particularly useful in the synthesis of complex heterocyclic compounds and in studies involving enzyme inhibition and protein-ligand interactions .
Biological Activity
N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, including pharmaceuticals and agrochemicals.
- IUPAC Name: this compound
- Molecular Formula: C₁₀H₈F₃N₃O
- Molecular Weight: 253.18 g/mol
The structural features of this compound, particularly the trifluoromethoxy and cyano groups, enhance its lipophilicity and reactivity, making it a valuable candidate for further biological evaluation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethoxy group enhances membrane permeability, allowing the compound to penetrate cellular barriers effectively. The cyano group can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition or modification of enzymatic activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that related acetamides can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with inflammation, making it a candidate for treating inflammatory diseases .
Antimicrobial Properties
Preliminary evaluations have indicated that this compound possesses antimicrobial activity against certain bacterial strains. Its structural motifs are believed to facilitate binding to bacterial proteins, thereby disrupting essential cellular functions .
Study 1: Anticancer Activity
In a study focusing on the anticancer effects of similar compounds, researchers found that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation .
Study 2: Anti-inflammatory Mechanism
Another investigation evaluated the anti-inflammatory effects in a murine model of arthritis. Administration of the compound resulted in a reduction of paw swelling and decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Study 3: Antimicrobial Evaluation
A series of derivatives based on the acetamide structure were tested against Staphylococcus aureus and Escherichia coli. This compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting moderate antibacterial activity .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C₁₀H₈F₃N₃O | Trifluoromethoxy group | Anticancer, anti-inflammatory |
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C₁₀H₇F₃N₂O | Trifluoromethyl group | Antimicrobial |
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide | C₁₀H₇F₃N₂O | Similar acetamide structure | Moderate anticancer |
Properties
IUPAC Name |
N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-6(16)15-8-3-2-7(5-14)4-9(8)17-10(11,12)13/h2-4H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBNAXXJVYFEEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C#N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371565 | |
Record name | N-[4-Cyano-2-(trifluoromethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-19-0 | |
Record name | N-[4-Cyano-2-(trifluoromethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.